Ethyl (Z)-3-Iodo-2-butenoate
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Overview
Description
Ethyl (Z)-3-Iodo-2-butenoate is likely an organic compound that belongs to the class of alkene esters. The (Z)
notation indicates the configuration of the double bond in the molecule, where (Z)
means that the highest priority groups are on the same side .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a carbon chain with a double bond (indicating the alkene part), an ester functional group (COO), and an iodine atom. The(Z)
configuration means the highest priority groups on the carbon atoms of the double bond are on the same side .
Scientific Research Applications
Synthesis and Chemical Reactions
Regio- and Stereo-Specific Preparation : Ethyl (Z)-3-iodo-2-butenoate was synthesized regio- and stereo-specifically, demonstrating its utility in the preparation of specific isomeric forms of chemicals. This synthesis involved reactions with terminal alkynes to produce derivatives containing trifluoromethyl groups, showcasing its versatility in chemical synthesis (Qing & Zhang, 1997).
Facile Streoselective Synthesis : It was used in a Suzuki-type cross-coupling reaction, leading to the formation of aryl-substituted α,β-unsaturated esters containing a trifluoromethyl group. This highlights its role in facilitating selective synthesis and its involvement in cross-coupling reactions (Pan, Wang, & Deng, 2002).
Application in Enamine Chemistry : this compound played a role in the alkylation and acylation of ethyl 3-amino-2-butenoate, leading to the production of various substituted products. This showcases its importance in enamine chemistry, particularly in the context of creating functionally diverse molecules (Shabana, Rasmussen, & Lawesson, 2010).
Stereoselective Synthesis : Its use in the stereoselective synthesis of 3-substituted ethyl (Z)-4,4,4-trifluoro-2-formylamino-2-butenoates is significant. These compounds are precursors to β-trifluoromethyl substituted amino acids, emphasizing its role in the targeted synthesis of biologically relevant molecules (Enders, Chen, & Raabe, 2005).
Industrial and Material Science Applications
Preparation of Medicine Intermediates : this compound has been utilized in the preparation of various medicinal intermediates, such as ethyl 4-bromo-2-butenoate. This highlights its industrial significance in the pharmaceutical sector (Ning, 2002).
Use in Metal-Organic Chemical Vapor Deposition (MOCVD) : The compound has been used in the synthesis of novel beta-ketoimines and beta-enaminoesters for the growth of ZnO via AP-MOCVD. This indicates its utility in advanced material synthesis and potential applications in semiconductor technology (Matthews, Onakoya, Ouattara, & Butcher, 2006).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been reported to exhibit antitumor activity . These compounds interact with key genes and tumor pathways, suggesting potential targets for Ethyl (Z)-3-Iodo-2-butenoate .
Mode of Action
Based on its structural similarity to other active compounds, it may interact with its targets through non-covalent interactions, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, including those involved in tumor progression
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that this compound may be rapidly absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys .
Result of Action
Similar compounds have been shown to exhibit antitumor activity, suggesting that this compound may also have potential anticancer effects .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the presence of other chemicals, pH, temperature, and biological factors could potentially affect the compound’s action
Safety and Hazards
Future Directions
The future directions for a compound like Ethyl (Z)-3-Iodo-2-butenoate could involve exploring its potential applications in various fields such as pharmaceuticals, materials science, or chemical synthesis. This would likely involve further studies on its properties, reactivity, and potential uses .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl (Z)-3-Iodo-2-butenoate involves the conversion of starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "Ethyl acetoacetate", "Iodine", "Sodium hydroxide", "2-Butenal" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with sodium hydroxide to form the sodium salt of ethyl acetoacetate.", "Step 2: Iodine is added to the reaction mixture to form the iodo derivative of ethyl acetoacetate.", "Step 3: The iodo derivative is then reacted with 2-butenal to form Ethyl (Z)-3-Iodo-2-butenoate." ] } | |
34450-62-9 | |
Molecular Formula |
C6H9IO2 |
Molecular Weight |
240.04 g/mol |
IUPAC Name |
ethyl 3-iodobut-2-enoate |
InChI |
InChI=1S/C6H9IO2/c1-3-9-6(8)4-5(2)7/h4H,3H2,1-2H3 |
InChI Key |
LTFHTHBCTYXEAD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=C(C)I |
Canonical SMILES |
CCOC(=O)C=C(C)I |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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